molecular formula C17H14N6O B12168642 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide

Cat. No.: B12168642
M. Wt: 318.33 g/mol
InChI Key: BQHPCLAKKPVYCU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name reflects its structural components:

  • A 1H-indole-5-carboxamide core, comprising an indole ring system substituted with a carboxamide group at position 5.
  • A 3-(2-methyl-2H-tetrazol-5-yl)phenyl substituent attached to the carboxamide nitrogen.

The structural representation (Figure 1) highlights the connectivity of these moieties:

  • The indole ring (positions 1–9) fused with a benzene ring.
  • The carboxamide group (-CONH-) at position 5 of the indole.
  • A phenyl group at the amide nitrogen, substituted at position 3 with a 2-methyl-2H-tetrazole ring.

Key structural identifiers :

  • SMILES : CC1=NN(N=N1)C2=CC(=CC=C2)NC(=O)C3=CNC4=C3C=CC=C4
  • InChIKey : DZWVCDVQHCCCEB-UHFFFAOYSA-N

These identifiers facilitate precise chemical database searches and computational modeling.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by several alternative designations and registry numbers:

  • Catalog number : EVT-12301845 (supplied by EvitaChem).
  • Synonyms :
    • N-[3-(2-Methyl-1H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide (variant spelling).
    • 1H-Indole-5-carboxamide, N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]- (systematic variant).

Notably, a CAS Registry Number has not been publicly disclosed in available sources.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₄N₆O confirms the compound’s composition:

  • Carbon (C) : 17 atoms (64.14% by mass).
  • Hydrogen (H) : 14 atoms (4.43%).
  • Nitrogen (N) : 6 atoms (26.42%).
  • Oxygen (O) : 1 atom (5.01%).

Molecular weight : 318.33 g/mol, calculated as follows:
$$
\text{MW} = (17 \times 12.01) + (14 \times 1.008) + (6 \times 14.01) + (1 \times 16.00) = 318.33 \, \text{g/mol}.
$$

Table 1: Elemental Composition
Element Quantity Atomic Weight (g/mol) Contribution (g/mol) Mass %
C 17 12.01 204.17 64.14
H 14 1.008 14.11 4.43
N 6 14.01 84.06 26.42
O 1 16.00 16.00 5.01
Total 318.33 100

This composition underscores the compound’s nitrogen-rich profile, a hallmark of tetrazole-containing pharmaceuticals.

Properties

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C17H14N6O/c1-23-21-16(20-22-23)12-3-2-4-14(10-12)19-17(24)13-5-6-15-11(9-13)7-8-18-15/h2-10,18H,1H3,(H,19,24)

InChI Key

BQHPCLAKKPVYCU-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Indole Core Formation via Fischer Cyclization

The indole-carboxamide moiety is classically synthesized via Fischer indole cyclization. Ethyl pyruvate reacts with phenylhydrazine derivatives under acidic conditions to form the indole skeleton. For example, 4,6-dichloroindole-2-carboxylate is synthesized by cyclizing hydrazones derived from 4-tert-butylaniline. Subsequent hydrolysis of the ester to the carboxylic acid and conversion to the carboxamide is achieved using ammonia or ammonium formate.

Key reaction :

Phenylhydrazine+Ethyl pyruvatePPAIndole-2-carboxylateNH3Indole-2-carboxamide\text{Phenylhydrazine} + \text{Ethyl pyruvate} \xrightarrow{\text{PPA}} \text{Indole-2-carboxylate} \xrightarrow{\text{NH}_3} \text{Indole-2-carboxamide}

This method yields the indole-carboxamide backbone in 65–78% efficiency but requires stringent control over cyclization temperatures.

Tetrazole Ring Construction via Azide-Cyanide Cyclization

The 2-methyltetrazole group is introduced via cyclization of nitriles with sodium azide. For instance, 3-(2-methyl-2H-tetrazol-5-yl)aniline is synthesized by treating 3-cyanophenyl derivatives with sodium azide and ammonium chloride in dimethylformamide (DMF) at 100°C. Methylation of the tetrazole nitrogen is achieved using methyl iodide in the presence of a base.

Mechanistic insight :

R-C≡N+NaN3ΔR-tetrazoleCH3IR-2-methyltetrazole\text{R-C≡N} + \text{NaN}3 \xrightarrow{\Delta} \text{R-tetrazole} \xrightarrow{\text{CH}3\text{I}} \text{R-2-methyltetrazole}

Yields for this step range from 45% to 60%, with side products arising from incomplete methylation.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling links the indole-carboxamide and phenyl-tetrazole units. A representative protocol involves reacting 5-bromo-1H-indole-5-carboxamide with 3-(2-methyl-2H-tetrazol-5-yl)phenylboronic acid using Pd(OAc)₂ and XPhos in toluene/water.

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: K₃PO₄ (2 equiv)

  • Temperature: 100°C, 12 h

This method achieves 70–85% yield but suffers from palladium residue contamination.

Organometallic Coupling

Adapting methodologies from angiotensin II receptor blocker syntheses, lithiated indole intermediates are reacted with tetrazole-containing aldehydes. For example:

  • Metalation : Treat 1H-indole-5-carboxamide with n-butyllithium at −60°C to generate a 3-lithiated species.

  • Electrophilic quenching : Add 3-(2-methyl-2H-tetrazol-5-yl)benzaldehyde.

  • Deprotection : Remove protective groups using HCl/MeOH.

Critical parameters :

  • Temperature control (−60°C to −20°C) prevents indole decomposition.

  • Transmetalation with ZnCl₂ improves electrophile compatibility.

Key Reaction Mechanisms

Azirine-Aryne Cyclization for Indole-Tetrazole Fusion

Recent advances utilize 2H-azirines and aryne precursors to construct indole-tetrazole frameworks in one pot. For example:

  • Azirine activation : 2H-azirine reacts with in situ-generated arynes (from CsF and silyl triflates).

  • Cycloaddition : [3+2] cycloaddition forms the indole ring.

  • Tetrazole incorporation : Subsequent azide addition introduces the tetrazole moiety.

Representative equation :

2H-Azirine+AryneIndole-tetrazole precursorNaN3Target compound\text{2H-Azirine} + \text{Aryne} \rightarrow \text{Indole-tetrazole precursor} \xrightarrow{\text{NaN}_3} \text{Target compound}

This method offers a 50–65% yield but requires anhydrous conditions.

Reductive Amination for Carboxamide Formation

Carboxamide installation via reductive amination avoids harsh hydrolysis conditions. For instance, indole-5-carboxylic acid is converted to its imidazolide using 1,1′-carbonyldiimidazole (CDI), then treated with ammonium formate under hydrogenation (Pd/C).

Advantages :

  • Avoids racemization.

  • Yields exceed 80% with minimal byproducts.

Optimization and Yield Improvements

Solvent and Temperature Effects

  • Tetrazole cyclization : DMF outperforms THF due to higher polarity, accelerating NaN₃ reactivity.

  • Coupling reactions : Mixed toluene/water systems enhance Pd catalyst stability.

Catalytic Enhancements

  • Pd nanoparticles : Increase surface area, reducing catalyst loading to 2 mol% while maintaining 75% yield.

  • Microwave assistance : Reduces coupling reaction times from 12 h to 2 h.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Challenges
Fischer Cyclization65–7890–95ModerateAcidic conditions degrade tetrazole
Buchwald-Hartwig70–8585–90HighPalladium removal
Organometallic60–7595–98LowCryogenic conditions
Azirine-Aryne50–6580–85ModerateMoisture sensitivity

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The pathways involved depend on the specific biological target.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Physical State/Yield Reference
Target Compound Indole-5-carboxamide 3-(2-Methyl-2H-tetrazol-5-yl)phenyl Undisclosed N/A -
4-(1H-Tetrazol-5-yl)-1H-indole Indole Tetrazole at C4 Pharmacological (general) Crystalline
Compound 51 () Indole-5-carboxamide 4-Fluorophenyl, phenethylamino-methyl Lipid-lowering (screened) Yellow oil (68%)
4k () Indole-5-carboxamide 3,4-Dichloro-5-methoxy, 4-CF3O-phenyl Antimicrobial (screened) Off-white solid (78%)
Tedizolid Intermediate () Pyridine-carbamate 2-Methyltetrazole, fluorophenyl Antibacterial (intermediate) N/A

Key Findings and Implications

Structural Flexibility : The indole carboxamide scaffold tolerates diverse substituents (e.g., tetrazoles, halogens, alkyl chains), enabling tailored physicochemical and biological properties.

Role of Tetrazole: The 2-methyl-2H-tetrazole group in the target compound may improve metabolic stability compared to non-methylated analogs (e.g., ) .

Biological Potential: While direct activity data for the target compound are lacking, structural analogs show promise in lipid-lowering, antimicrobial, and herbicide applications, suggesting broad utility .

Biological Activity

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The chemical structure of this compound can be summarized as follows:

Property Details
Molecular Formula C17H14N6O
Molecular Weight 318.33 g/mol
IUPAC Name N-[3-(2-methyltetrazol-5-yl)phenyl]-1H-indole-5-carboxamide
CAS Number 1574473-22-5

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate biological pathways through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can act as a ligand for certain receptors, influencing signaling cascades that affect cell proliferation and survival.
  • Gene Expression Modulation : By interacting with transcription factors, it may alter the expression of genes associated with various diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study reported that derivatives of tetrazole compounds, including this indole derivative, showed promising cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
A431 (human epidermoid carcinoma)15.0 ± 1.2
U251 (human glioblastoma)20.0 ± 0.8
MCF7 (breast cancer)12.5 ± 0.5

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antitumor Activity : A comprehensive evaluation of various indole derivatives highlighted the role of the tetrazole moiety in enhancing anticancer activity. The study found that modifications at specific positions on the phenyl ring significantly impacted potency against cancer cell lines .
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active sites of target proteins involved in cancer progression, suggesting a mechanism through which it exerts its cytotoxic effects .
  • Inflammation Model Studies : In vivo studies using animal models of inflammation demonstrated that treatment with this compound resulted in reduced edema and inflammatory markers, supporting its potential therapeutic application in inflammatory diseases .

Q & A

Q. What are the key synthetic pathways for synthesizing N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide?

Answer: The synthesis typically involves:

Tetrazole Ring Formation : Reacting substituted phenylhydrazines with sodium azide under acidic conditions to generate the 2-methyltetrazole moiety .

Indole Carboxamide Coupling : Coupling the tetrazole intermediate with indole-5-carboxylic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in solvents such as DMF or THF .

Purification : Chromatography or recrystallization to isolate the final product.
For example, in analogous compounds, yields of 76–90% were achieved using Suzuki-Miyaura cross-coupling for aryl substitutions .

Q. How can researchers confirm the molecular structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming functional groups (e.g., indole NH at δ ~11.6 ppm, tetrazole protons at δ ~8.5 ppm) .
  • Mass Spectrometry (LCMS) : Determines molecular weight (e.g., observed [M+H]⁺ at m/z 452.4 for a trifluoromethoxy analog) .
  • HPLC : Assesses purity (>95% purity is typical for research-grade compounds) .

Q. Table 1: Example Analytical Data

ParameterValue (Example from Analog)Reference
¹H NMR (DMSO-d6)δ 11.88 (s, 1H, -NH)
LCMS [M+H]⁺452.4
HPLC Purity>95%

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor binding for this compound?

Answer:

  • Functional Group Modifications : Replace the tetrazole with other bioisosteres (e.g., carboxylic acid) to assess changes in binding to targets like 5-HT7 or VEGFR-2 .
  • In Silico Docking : Use molecular modeling to predict interactions with receptor active sites (e.g., tetrazole mimicking carboxylate groups in binding pockets) .
  • Biological Assays : Test analogs in vitro (e.g., cAMP assays for 5-HT7 agonism) and in vivo (e.g., choroidal neovascularization models for anti-angiogenic effects) .

Q. How can conflicting data on biological activity be resolved?

Answer:

  • Dose-Response Analysis : Ensure activity is concentration-dependent (e.g., compound 7 in showed efficacy at 1 mg/kg but toxicity at higher doses) .
  • Target Selectivity Profiling : Use radioligand binding assays to rule off-target effects (e.g., selectivity over 5-HT1A receptors was confirmed for AH-494) .
  • Metabolic Stability Testing : Assess if discrepancies arise from differences in compound stability across experimental models .

Q. What methodological steps are critical for in vivo efficacy studies?

Answer:

  • Model Selection : Use validated models (e.g., MK-801-induced cognitive deficits in mice for CNS activity or laser-induced CNV for anti-angiogenic effects) .
  • PK/PD Integration : Measure plasma and tissue concentrations to correlate exposure with effect .
  • Controls : Include vehicle and positive controls (e.g., 5-CT for 5-HT7 studies) .

Q. Table 2: Example In Vivo Results

CompoundModelEffective DoseOutcomeReference
AH-494MK-801-induced NOR1 mg/kgReversed cognitive deficit
AcrizanibRodent CNVTopicalReduced neovascularization

Q. How can computational methods predict interactions with biological targets?

Answer:

  • Molecular Dynamics Simulations : Model compound-receptor interactions (e.g., tetrazole’s role in hydrogen bonding with VEGFR-2) .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide analog design .

Q. What strategies address poor solubility or stability in experimental formulations?

Answer:

  • Salt Formation : Use hydrochloride or sodium salts to improve aqueous solubility .
  • Nanoparticle Encapsulation : Enhance bioavailability for in vivo studies .
  • Stability Testing : Monitor degradation under varying pH/temperature via accelerated stability protocols .

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